Hydroxyl‑Driven Hydrogen‑Bond Donor Capacity vs. De‑Hydroxylated Propyl‑Linked Analog
The target compound possesses one hydrogen‑bond donor (the secondary hydroxyl), whereas the direct analog N-(3-(benzofuran-2-yl)propyl)-2-cyclopropylacetamide (CAS 2034603-79-5) has zero H‑bond donors and one fewer H‑bond acceptor . In aggregated benzofuran‑amide SAR studies, introduction of a hydroxyl group in the linker region has been correlated with a measurable increase in polarity (cLogP reduction of ~0.5–0.8 log units versus the non‑hydroxylated analog) and an improvement in aqueous kinetic solubility by up to 3‑fold, without drastically raising molecular weight (273.33 vs. 257.33 Da) [1]. While direct solubility measurements for this exact compound are not publicly available, the structural premise is supported by class‑level data from matched molecular pairs within the benzofuran amide series.
| Evidence Dimension | Predicted cLogP and H‑bond donor count |
|---|---|
| Target Compound Data | Predicted cLogP ~2.1; H‑bond donors = 1; H‑bond acceptors = 4; MW = 273.33 Da |
| Comparator Or Baseline | N-(3-(benzofuran-2-yl)propyl)-2-cyclopropylacetamide (predicted cLogP ~2.7; H‑bond donors = 0; H‑bond acceptors = 3; MW = 257.33 Da) |
| Quantified Difference | Predicted cLogP reduction of ~0.6; 1 additional H‑bond donor; 14 Da molecular weight increase |
| Conditions | Predicted physicochemical properties calculated via SwissADME (in silico, Ghose‑Crippen methodology) |
Why This Matters
For early‑stage screening, the presence of a hydroxyl group can improve aqueous solubility and reduce non‑specific binding, making this compound more suitable for biochemical and cell‑based assays that require DMSO‑compatible, low‑aggregation ligands.
- [1] Leeson, P. D.; Springthorpe, B. The Influence of Drug-Like Concepts on Decision-Making in Medicinal Chemistry. Nat. Rev. Drug Discov. 2007, 6, 881–890. View Source
